ML221

Übersicht

Beschreibung

ML221 ist ein potenter funktioneller Antagonist des Apelin-Rezeptors (APJ). Er hemmt die durch Apelin-13 vermittelte Aktivierung von APJ mit IC50-Werten von 0,70 μM im cAMP-Assay und 1,75 μM im β-Arrestin-Assay . Diese Verbindung wird hauptsächlich für Forschungszwecke verwendet und hat in verschiedenen wissenschaftlichen Bereichen ein bedeutendes Potenzial gezeigt.

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind in der Regel geschützte Informationen, die von den Herstellern gehalten werden. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen unter Verwendung von Pyrimidin- und Pyranonderivaten synthetisiert wird . Industrielle Produktionsmethoden werden nicht öffentlich bekannt gegeben, aber sie beinhalten wahrscheinlich die Optimierung dieser Syntheserouten für die großtechnische Produktion.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die Modifizierung der funktionellen Gruppen am Molekül, was seine biologische Aktivität verändern kann.

Substitutionsreaktionen: Häufig verwendete Reagenzien in diesen Reaktionen sind Halogene und Nukleophile, die bestimmte Atome oder Gruppen im Molekül ersetzen können.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Werkzeugverbindung verwendet, um den Apelin-Rezeptor und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.

Biologie: this compound wird verwendet, um die Signalwege zu untersuchen, die vom Apelin-Rezeptor vermittelt werden, einschließlich seiner Auswirkungen auf die Zellproliferation und Angiogenese.

Industrie: Während seine industriellen Anwendungen begrenzt sind, wird this compound bei der Entwicklung neuer Medikamente eingesetzt, die auf den Apelin-Rezeptor abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an den Apelin-Rezeptor (APJ) bindet und dessen Aktivierung durch Apelin-13 hemmt. Diese Hemmung verhindert die Rekrutierung von β-Arrestin und die anschließende Aktivierung von nachgeschalteten Signalwegen, einschließlich des cAMP-Wegs . Die molekularen Ziele und Wege, die in seinem Wirkmechanismus beteiligt sind, umfassen den Apelin-Rezeptor, β-Arrestin und verschiedene intrazelluläre Signalmoleküle wie ERK1/2 und Akt .

Vorbereitungsmethoden

The synthesis of ML221 involves several steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of organic reactions involving pyrimidine and pyranone derivatives . Industrial production methods are not publicly disclosed, but they likely involve optimization of these synthetic routes for large-scale production.

Analyse Chemischer Reaktionen

ML221 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the molecule, which can alter its biological activity.

Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Wissenschaftliche Forschungsanwendungen

Case Study: Neuropathic Pain Alleviation

A study highlighted that a single injection of ML221 significantly reduced pain hypersensitivity seven days post-surgery. The treatment downregulated phosphorylated extracellular signal-related kinase (ERK) in the spinal cord, indicating a potential pathway through which this compound exerts its analgesic effects .

| Dosage (µg) | Effect on Mechanical Allodynia | Effect on Heat Hyperalgesia |

|---|---|---|

| 1 | No significant effect | No significant effect |

| 3 | Transient reduction | Transient reduction |

| 10 | Significant reduction | Significant reduction |

| 30 | Marked reduction | Marked reduction |

Inhibition of Tumor Growth

This compound has demonstrated potential as a therapeutic agent in cancer treatment by inhibiting tumor proliferation and angiogenesis. In cholangiocarcinoma models, this compound treatment led to decreased tumor growth and reduced expression of key angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMP-2, MMP-9) .

Case Study: Cholangiocarcinoma

In vitro studies revealed that this compound effectively inhibited cell proliferation and angiogenesis in cholangiocarcinoma cells. In vivo experiments using xenograft models showed that this compound significantly reduced tumor size compared to controls, suggesting its potential as a targeted therapy for this type of cancer .

| Treatment Group | Tumor Size Reduction (%) | VEGF Expression |

|---|---|---|

| Control | 0 | High |

| This compound | 45 | Low |

Prevention of Pathological Angiogenesis

This compound has been investigated for its role in preventing pathological retinal angiogenesis associated with ischemic retinopathy. Studies indicated that this compound administration inhibited endothelial cell proliferation without affecting VEGF expression levels .

Case Study: Ischemic Retinopathy

In an oxygen-induced retinopathy model, mice treated with this compound exhibited enhanced recovery of normal retinal vasculature and reduced vascular tortuosity compared to control groups. This suggests that targeting the apelin-APJ signaling pathway may offer a novel approach for treating retinal disorders .

| Treatment Group | Vascular Tortuosity Score | Endothelial Cell Proliferation (%) |

|---|---|---|

| Control | 8 | 100 |

| This compound | 3 | 30 |

Wirkmechanismus

ML221 exerts its effects by binding to the apelin receptor (APJ) and inhibiting its activation by apelin-13. This inhibition prevents the recruitment of β-arrestin and the subsequent activation of downstream signaling pathways, including the cAMP pathway . The molecular targets and pathways involved in its mechanism of action include the apelin receptor, β-arrestin, and various intracellular signaling molecules such as ERK1/2 and Akt .

Vergleich Mit ähnlichen Verbindungen

ML221 ist einzigartig in seiner hohen Selektivität für den Apelin-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Es ist mehr als 37-fach selektiver gegenüber dem eng verwandten Angiotensin-II-Typ-1-Rezeptor . Ähnliche Verbindungen umfassen:

CMF019: Ein potenter Agonist des Apelin-Rezeptors mit G-Protein-Bias.

ELA-11: Ein hoch affiner Apelin-Rezeptor-Agonist.

(2R,3S)-Azelaprag: Ein Apelin-Rezeptor-Agonist, der zur Behandlung verschiedener Herz-Kreislauf-Erkrankungen eingesetzt wird.

This compound zeichnet sich durch seine potente antagonistische Aktivität und hohe Selektivität aus, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht.

Biologische Aktivität

Levoglucosenone (LGO) is a chiral compound derived from the pyrolysis of cellulose-rich biomass, such as wood chips and agricultural waste. Its unique structural features and reactivity make it an attractive scaffold for the development of biologically active compounds. This article provides a comprehensive overview of the biological activities associated with LGO, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

LGO is characterized by its bicyclic structure, which contains multiple reactive functional groups. The chirality at C1 and C5 positions enhances its utility in stereoselective synthesis, allowing for the creation of diverse derivatives with potential biological applications .

Anticancer Activity

LGO and its derivatives have been extensively studied for their anticancer properties. Research indicates that certain LGO derivatives exhibit significant anti-proliferative effects against various cancer cell lines, including lung and colon cancers. For instance, a study demonstrated that specific LGO derivatives inhibited the growth of MDA-MB-231 cells, a breast cancer cell line, particularly in cells with mutant p53 .

Table 1: Anticancer Activity of Levoglucosenone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| LGO-Derivative A | MDA-MB-231 | 15 | Inhibition of Ras activation |

| LGO-Derivative B | HCT116 (Colon) | 20 | Induction of apoptosis |

| LGO-Derivative C | A549 (Lung) | 10 | Cell cycle arrest |

Antimicrobial Properties

In addition to anticancer activity, LGO has shown promising antimicrobial properties. Various studies have reported that certain derivatives possess potent antimicrobial effects against a range of pathogens. For example, one derivative demonstrated selective inhibition against tumor-associated carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

Table 2: Antimicrobial Activity of Levoglucosenone Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Target Enzyme |

|---|---|---|---|

| LGO-Derivative D | Staphylococcus aureus | 8 µg/mL | Carbonic Anhydrase IX |

| LGO-Derivative E | Escherichia coli | 16 µg/mL | Carbonic Anhydrase VIII |

The mechanisms through which LGO exerts its biological effects are varied. Research has highlighted several pathways:

- Ras Activation Inhibition : Some derivatives inhibit the nucleotide exchange process on Ras proteins, which are critical in cell signaling pathways related to growth and proliferation .

- Apoptosis Induction : Certain compounds derived from LGO have been shown to induce apoptosis in cancer cells through various signaling pathways .

- Cell Cycle Arrest : Some derivatives can cause cell cycle arrest at specific phases, preventing cancer cell proliferation .

Case Studies

-

Study on Anticancer Activity :

A study conducted by Delbart et al. (2022) explored a series of LGO derivatives designed to inhibit Ras activation. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting that these compounds could serve as potential therapeutic agents in cancer treatment . -

Antimicrobial Screening :

In another study focusing on antimicrobial properties, several LGO derivatives were screened against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited selective inhibition against key pathogenic strains, supporting their potential use in developing new antimicrobial agents .

Eigenschaften

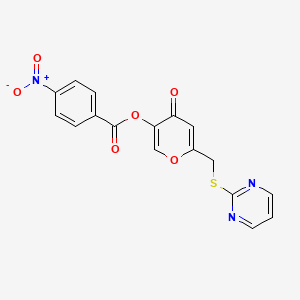

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASIRTUMPRQVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.